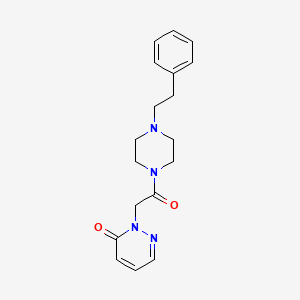

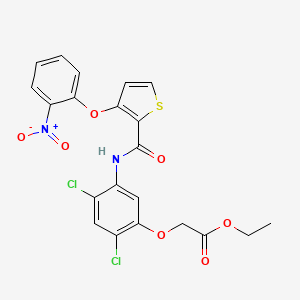

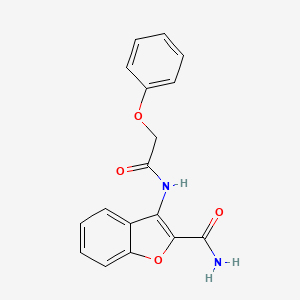

![molecular formula C15H19N5O3S B2611317 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2097896-18-7](/img/structure/B2611317.png)

1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics. The compound also contains an imidazole ring, which is a common feature in many biologically active molecules, including certain amino acids and many pharmaceutical drugs .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the imidazole ring and the sulfonamide group. These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Aplicaciones Científicas De Investigación

Polarographic Study

A polarographic study involving related alkyl imidazolyl sulfoxides and sulfides, including compounds with structural similarities to the chemical , revealed insights into their electrochemical behaviors. These compounds undergo irreversible reduction in aqueous ethanol, leading to the formation of pyridine and thiol derivatives through C-S bond cleavage. The reduction process for sulfoxides consumes four electrons, while sulfides consume two electrons per molecule. This study sheds light on the structural factors affecting reducibility and the impact of adsorptivity on polarographic techniques, providing a basis for understanding the electrochemical properties of related sulfonamide compounds (Johansson & Wendsjö, 1983).

Antibacterial Evaluation

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, similar to the chemical structure of interest, has shown promise for antibacterial applications. These novel compounds have demonstrated significant antibacterial activity, highlighting the potential of sulfonamide-based heterocyclic compounds in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).

Synthetic Approaches

The synthesis of dimethyl sulfomycinamate, a compound related to the chemical , has been achieved through a multi-step process. This synthesis explores the chemistry of various pyridine, thiazole, and oxazole heterocycles, providing valuable insights into the synthetic strategies and chemical properties of related sulfonamide compounds (Kelly & Lang, 1995).

Sulfonamide Hybrids

Sulfonamides, including those with structural similarities to the chemical , are a crucial class of drugs with diverse pharmacological activities. The study of sulfonamide hybrids, particularly those involving coumarin, indole, quinoline, and pyridine, has led to the development of compounds with antibacterial, antitumor, and anti-neuropathic pain activities. This research highlights the versatility and potential of sulfonamide-based compounds in therapeutic applications (Ghomashi et al., 2022).

Mecanismo De Acción

Target of action

Imidazole derivatives are known to have a broad range of biological activities and can interact with various targets. For example, some imidazole derivatives are known to inhibit the enzyme acetylcholinesterase .

Mode of action

The mode of action of imidazole derivatives can vary depending on the specific compound and its target. For instance, if an imidazole derivative is an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Biochemical pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of acetylcholinesterase can affect the cholinergic pathway, which is involved in transmitting signals in the nervous system .

Pharmacokinetics

The ADME properties of imidazole derivatives can vary widely. Generally, imidazole is highly soluble in water and other polar solvents, which can influence its absorption and distribution .

Result of action

The molecular and cellular effects of an imidazole derivative’s action would depend on its specific target and mode of action. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Action environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of imidazole derivatives. Additionally, the presence of other substances can also affect the action of these compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-8-12-6-13(9-16-7-12)20-5-3-4-15(20)21/h6-7,9-10,17H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVHHKKOXSVQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

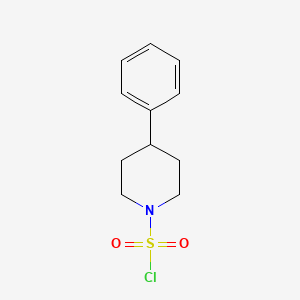

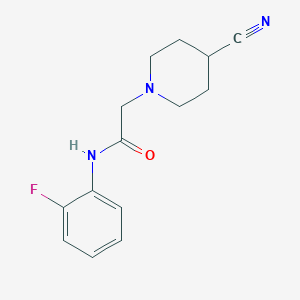

![(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611236.png)

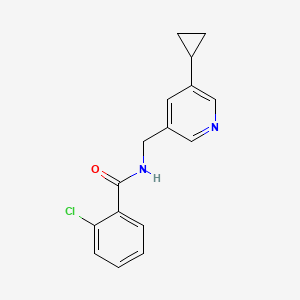

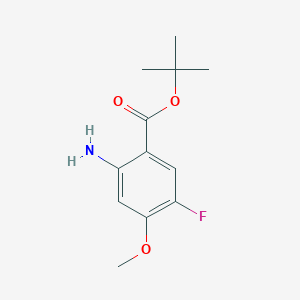

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)

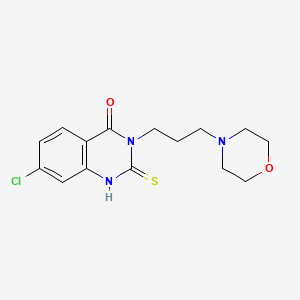

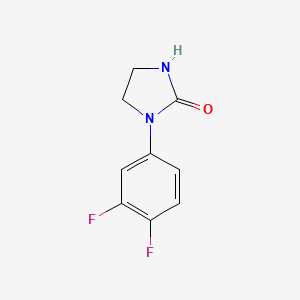

![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)